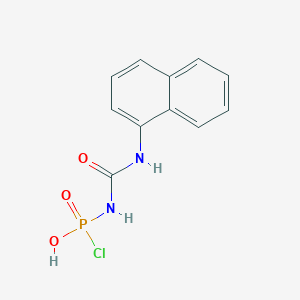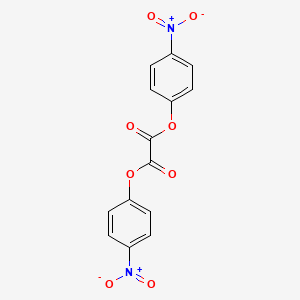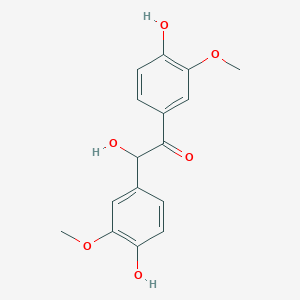
Vanilloin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and is the primary component responsible for the characteristic flavor and aroma of vanilla beans. Vanillin is widely used in the food, fragrance, and pharmaceutical industries due to its pleasant scent and flavor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vanillin can be synthesized through several methods:
Guaiacol Method: This method involves the methylation of catechol to form guaiacol, which is then converted to vanillin through oxidation.
Lignin Method: Lignin, a byproduct of the paper industry, can be oxidized to produce vanillin.
Eugenol Method: Eugenol, derived from clove oil, can be oxidized to produce vanillin.
Industrial Production Methods
Industrial production of vanillin primarily relies on the guaiacol and lignin methods due to their cost-effectiveness and scalability. The guaiacol method involves the use of petrochemicals, while the lignin method is more environmentally friendly as it uses renewable resources .
Analyse Chemischer Reaktionen
Types of Reactions
Vanillin undergoes various chemical reactions, including:
Oxidation: Vanillin can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate.
Reduction: Vanillin can be reduced to vanillyl alcohol using reducing agents like sodium borohydride.
Substitution: Vanillin can undergo electrophilic substitution reactions due to the presence of an aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Acetic anhydride, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Acetylated derivatives of vanillin.
Wissenschaftliche Forschungsanwendungen
Vanillin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential neuroprotective and anticancer activities.
Industry: Used in the production of perfumes, flavorings, and pharmaceuticals.
Wirkmechanismus
Vanillin exerts its effects through various mechanisms:
Antioxidant Activity: Vanillin scavenges reactive oxygen species (ROS) and inhibits oxidative stress.
Anti-inflammatory Activity: Vanillin inhibits the activation of inflammatory pathways.
Anticancer Activity: Vanillin induces apoptosis in cancer cells by disrupting mitochondrial function and redox homeostasis.
Vergleich Mit ähnlichen Verbindungen
Vanillin is often compared with other similar compounds:
Ethylvanillin: Similar to vanillin but has an ethoxy group instead of a methoxy group.
Eugenol: A precursor to vanillin, derived from clove oil.
Vanillic Acid: An oxidation product of vanillin, used in various chemical syntheses.
Vanillin stands out due to its unique combination of flavor, aroma, and wide range of applications in various industries.
Eigenschaften
IUPAC Name |
2-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,15,17-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPJTPYPQZUQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)C2=CC(=C(C=C2)O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-23-0 |
Source


|
| Record name | Vanilloin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
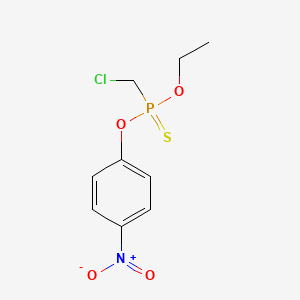
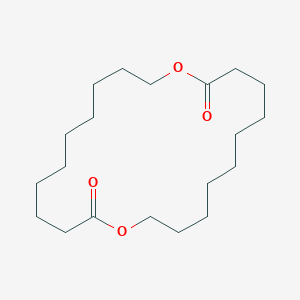

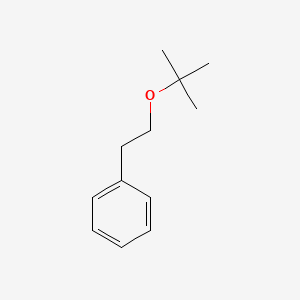
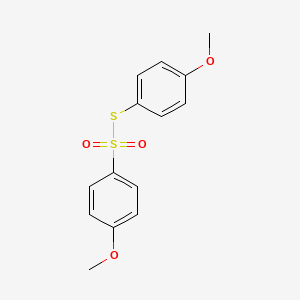
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
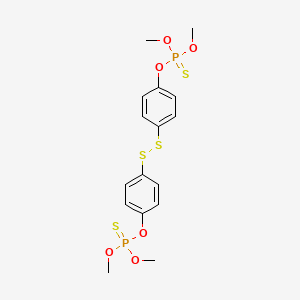
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)


